Raloxifene
Overview
Description
Raloxifene is a medication used to prevent and treat thinning of the bones (osteoporosis) only in postmenopausal women . It works like an estrogen to stop the bone loss that can develop in women after menopause .
Synthesis Analysis
Raloxifene, an example of oral Selective Estrogen Receptor Modulator (SERM), is prescribed primarily for the treatment and prevention of postmenopausal disorders in women . Practical methodologies have been used to access benzothiophenyl scaffolds of raloxifene and relevant structural analogs . During the synthesis of the bulk drug Raloxifene hydrochloride, eight impurities were observed, four of which were found to be new .Molecular Structure Analysis
Raloxifene has a molecular formula of C28H27NO4S . It is a member of phenols, an aromatic ketone, a member of 1-benzothiophenes, and a N-oxyethylpiperidine .Chemical Reactions Analysis
Preformulation studies were carried out to evaluate drug-excipient compatibility of various adjuvants commonly used for Nanostructured Lipid Carrier (NLC) preparation . Differential Scanning Calorimetry (DSC) curves suggested drug-excipient interaction among some compounds .Physical And Chemical Properties Analysis
Raloxifene hydrochloride presents an extremely low oral bioavailability (2%), mainly due to its low aqueous solubility (BCS class II drug) and its extensive first-pass metabolism .Scientific Research Applications
Breast Cancer Prevention and Treatment
Raloxifene, primarily used for osteoporosis in postmenopausal women, has demonstrated significant effects in breast cancer prevention and treatment. It is recognized for its ability to reduce the risk of invasive breast cancer, especially estrogen receptor-positive breast cancer. Research indicates that raloxifene can lead to a substantial reduction in breast cancer incidence, making it an important drug in the fight against this disease (Nelson et al., 2009). This finding is further supported by Jordan's work, highlighting raloxifene's role in chemoprevention and its impact on bone protective effects without increasing endometrial cancer risk (Jordan, 2011).
Effects on Bone Health
Raloxifene's impact on bone health, particularly in the context of osteoporosis, is significant. Studies have shown that raloxifene improves bone mechanical properties and reduces fracture risk. Gallant et al. (2014) discovered that raloxifene enhances the intrinsic toughness of bone, even in non-viable bone, indicating a cell-independent mechanism that strengthens bone (Gallant et al., 2014). This finding is essential for developing new pharmacological approaches to enhance bone strength.
Cognitive, Mental Health, and Sleep Effects
The influence of raloxifene on cognitive functions, mental health, and sleep patterns has been a subject of research, especially in menopausal women. Yang et al. (2013) found that raloxifene may improve verbal memory and decrease the risk of mild cognitive impairment and Alzheimer's disease, although its impact on depression, anxiety, sleep, and sexual function remains inconclusive (Yang et al., 2013).
Cardiovascular Health
Research into the cardiovascular effects of raloxifene has been extensive. The Raloxifene Use for The Heart (RUTH) study aimed to assess whether raloxifene could lower the risk of coronary events in postmenopausal women. While the overall impact on coronary events was not significant in most subgroups, the study provided valuable insights into the drug's safety and risk-benefit ratio (Mosca et al., 2001).
Impact on Nitric Oxide Release
Raloxifene has been shown to acutely stimulate nitric oxide release from human endothelial cells, which is crucial for cardiovascular health. This effect is mediated through the activation of endothelial nitric oxide synthase, suggesting a direct vasculo-protective effect (Simoncini & Genazzani, 2000).
Transdermal Application and Drug Delivery
Innovative research has focused on enhancing raloxifene's bioavailability through transdermal delivery systems. Mahmood et al. (2014) developed and optimized raloxifene hydrochloride-loaded transfersomes for transdermal delivery. This approach significantly improved the drug's permeation and deposition in the skin, presenting a promising alternative to oral delivery (Mahmood, Taher, & Mandal, 2014).
Effects on Skeletal System
Raloxifene's effects on the skeletal system have been explored in both male and ovariectomized female rats. Folwarczna et al. (2007) found that raloxifene induced similar changes in bone mass and mineral content in both genders, suggesting its potential utility in male subjects for bone health (Folwarczna et al., 2007).
Brain Function and Memory Performance
Raloxifene's impact on brain function and memory performance, particularly in elderly males, has been a subject of interest. Goekoop et al. (2006) demonstrated that raloxifene treatment enhanced brain activation during recognition tasks, potentially indicating increased arousal during memory encoding (Goekoop et al., 2006).
Lipid and Homocysteine Levels
The effect of raloxifene on serum lipids and homocysteine, particularly in older women, has been investigated. De Leo et al. (2001) found that raloxifene reduced low-density lipoprotein cholesterol and total cholesterol levels, along with a significant reduction in homocysteine, highlighting its potential in preventing cardiovascular disease in older women (De Leo, La Marca, Morgante, Lanzetta, Setacci, & Petraglia, 2001).
Impact on Dopamine Neurons
Research has indicated that raloxifene can protect dopamine neurons in mouse models. Bourque et al. (2014) showed that raloxifene mediated its neuroprotective effect through the G protein-coupled estrogen receptor 1, suggesting its potential application in neurodegenerative diseases like Parkinson's (Bourque, Morissette, & Paolo, 2014).
Myocyte
Contractility and Calcium CurrentRaloxifene's effect on myocyte contractility and the L-type calcium current has been studied to understand its cardioprotective properties. Liew et al. (2003) found that raloxifene directly suppresses ventricular myocyte contractility through Ca2+ channel antagonism. This effect contributes to its potential therapeutic application in cardiovascular conditions (Liew, Stagg, MacLeod, & Collins, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUITABIAKMVPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82640-04-8 (hydrochloride) | |
Record name | Raloxifene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449901 | |
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DSSTOX Substance ID |
DTXSID3023550 | |
Record name | Raloxifene | |
Source | EPA DSSTox | |
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Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Raloxifene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble, 5.12e-04 g/L | |
Record name | Raloxifene | |
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Record name | Raloxifene | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Raloxifene is a selective estrogen receptor modulator that acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors. Based on the findings of competitive binding assays, raloxifene displays binding affinity that is similar to that of [estradiol], the predominant circulating estrogen. Estrogens play variable roles at different tissues in females, including the bone, breasts, uterus and liver, by binding to the steroid nuclear hormone receptors, Estrogen Receptor alpha (ERα) or Estrogen Receptor beta (ERβ). These receptors are normally bound to the Heat Shock Protein 90 (Hsp90) when unbound to the ligand. Ligand binding induces a conformational change in the receptor that promotes dissociation of the receptor from Hsp90, dimerization and translocation into the nucleus. This movement into the nucleus allows the receptor to bind to genomic locations based on sequence recognition of the DNA binding domain, also known as the Estrogen Response Elements (EREs). In bones, endogenous estrogens normally modulate multiple DNA response elements, including the gene-encoding transforming growth factor-β3 (TGF-β3), which is a cytokine embedded in the bone matrix. TGF-β3 plays an important role in bone remodelling by working with other cytokines to induce production of osteoblasts, such as IL-6, and attenuate the activity of osetoclasts. Estrogens typically maintain the bone integrity by inhibiting the cytokines that recruit osteoclasts and oppose the bone-resorbing, Ca2+-mobilizing action of parathyroid hormone. In contrast, estrogens promote osteoblast proliferation, augment the production of TGF-β3 and bone morphogenic proteins, and inhibit apoptosis. Mimicking the action of endogenous estrogen in bone tissues, raloxifene binds to the estrogen receptor to influence gene transcription through interactions with the estrogen response element (ERE) and a distinct DNA target, the raloxifene response element (RRE). It occupies the same ER ligand binding site as estrogen. Upon binding, raloxifene induces a conformational change of the receptor, allowing mediation of direct binding to transcriptional elements by accessory proteins. Increased expression of bone matrix proteins, such as alkaline phosphatase, osteonectin, osteocalcin and collagen may be seen. The agonistic or antagonistic action of raloxifene depends on the extent of recruitment of coactivators and corepressors to estrogen receptor (ER) target gene promotors. In breast tissues, raloxifene acts as an estrogen receptor antagonist to attenuate the estrogen-dependent proliferative effects of epithelial cell expansion. In addition to the antiproliferative effects, raloxifene prevents the production of cytokines and recruitment of macrophages and lymphocytes into tumor mass., Bone remodeling is controlled by the actions of bone-degrading osteoclasts and bone-forming osteoblasts (OBs). Aging and loss of estrogen after menopause affects bone mass and quality. Estrogen therapy, including selective estrogen receptor modulators (SERMs), can prevent bone loss and increase bone mineral density in post-menopausal women. Although investigations of the effects of estrogen on osteoclast activity are well advanced, the mechanism of action of estrogen on OBs is still unclear. The proline-rich tyrosine kinase 2 (Pyk2) is important for bone formation and female mice lacking Pyk2 (Pyk2-KO) exhibit elevated bone mass, increased bone formation rate and reduced osteoclast activity. Therefore, in the current study, we examined the role of estrogen signaling on the mechanism of action of Pyk2 in OBs. As expected, Pyk2-KO OBs showed significantly higher proliferation, matrix formation, and mineralization than WT OBs. In addition we found that Pyk2-KO OBs cultured in the presence of either 17beta-estradiol (E2) or raloxifene, a SERM used for the treatment of post-menopausal osteoporosis, showed a further robust increase in alkaline phosphatase (ALP) activity and mineralization. We examined the possible mechanism of action and found that Pyk2 deletion promotes the proteasome-mediated degradation of estrogen receptor a (ERa), but not estrogen receptor beta (ERbeta). As a consequence, E2 signaling via ERbeta was enhanced in Pyk2-KO OBs. In addition, we found that Pyk2 deletion and E2 stimulation had an additive effect on ERK phosphorylation, which is known to stimulate cell differentiation and survival. Our findings suggest that in the absence of Pyk2, estrogen exerts an osteogenic effect on OBs through altered ERalpha and ERbeta signaling. Thus, targeting Pyk2, in combination with estrogen or raloxifene, may be a novel strategy for the prevention and/or treatment of bone loss diseases., The estrogenic character of tamoxifen and raloxifene was studied on three different genes, an ERE-reporter construct and two endogenous genes, sex hormone binding globulin (SHBG) and pS2, in two variants of the human liver carcinoma cell line HepG2. On the ERE-reporter construct and the pS2 gene both tamoxifen and raloxifene acted as pure estrogen antagonists, whereas on the SHBG gene they functioned as partial estrogens/antiestrogens at concentrations below 1 uM and as full "agonists" at concentrations higher than 1 microM. The fold stimulatory effect of tamoxifen and raloxifene on SHBG protein expression was similar in the estrogen receptor (ER) expressing HepG2 cells (HepER3) and the parental non-ER expressing HepG2 cells at concentrations above 1 uM. In contrast, the 17beta-estradiol analogue moxestrol stimulated SHBG expression only in the HepER3 cells. Both tamoxifen and raloxifene had an additive effect to estrogen receptor-dependent SHBG gene expression in the HepER3 cells in the presence of saturating concentrations of moxestrol. However, a significant difference was observed in that a much higher concentration of moxestrol was required to see an additive effect of raloxifene compared to tamoxifen. The cytokine IL1-beta completely blocked the tamoxifen-dependent induction of SHBG gene expression in HepER3 cells, but only partly blocked the effect of moxestrol mediated by the ER. In conclusion, our results suggest that the mechanism for the liver-selective "estrogenic" character of tamoxifen and raloxifene is mediated by a non-ER dependent pathway. | |
Record name | Raloxifene | |
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Product Name |
Raloxifene | |
Color/Form |
Crystals from acetone | |
CAS RN |
84449-90-1 | |
Record name | Raloxifene | |
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Record name | RALOXIFENE | |
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Melting Point |
268-272, 143-147 °C, Crystals from methanol/water; mp: 258 °C; UV max (ethanol): 286 nm (epsilon 32800). Freely soluble in dimethylsulfoxide; sparingly soluble in methanol; slightly soluble in alcohol; very slightly soluble in water, isopropyl alcohol, octanol. Practically insoluble in ether, ethyl acetate /Raloxifene hydrochloride/, 143 - 147 °C | |
Record name | Raloxifene | |
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Record name | Raloxifene | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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